Ensartinib

Description

Properties

IUPAC Name |

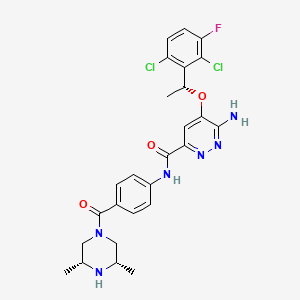

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMPHUVMRFTFV-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370651-20-9 | |

| Record name | Ensartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENSARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of Ensartinib: A Potent ALK Inhibitor from Bench to Bedside

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ensartinib (X-396) is a second-generation, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant clinical benefit in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound. We detail its mechanism of action, inhibitory activity against wild-type and mutant ALK, preclinical efficacy in cellular and in vivo models, and comprehensive clinical trial data from Phase I/II and the pivotal Phase III eXalt3 study. Furthermore, this guide outlines the key experimental protocols utilized in the characterization of this compound and visualizes the ALK signaling pathway and the drug's development workflow.

Introduction: The Challenge of ALK-Positive NSCLC

Anaplastic lymphoma kinase (ALK) gene rearrangements are oncogenic drivers in approximately 3-7% of non-small cell lung cancers (NSCLC), leading to the expression of fusion proteins with constitutive kinase activity.[1][2] This aberrant signaling promotes uncontrolled cell proliferation and survival.[3][4] While the first-generation ALK inhibitor, crizotinib, showed significant efficacy compared to chemotherapy, patients often develop resistance, frequently through secondary mutations in the ALK kinase domain or the development of central nervous system (CNS) metastases.[5] This created a critical need for next-generation ALK inhibitors with improved potency, broader activity against resistance mutations, and better CNS penetration. This compound was developed to address these unmet needs.

Mechanism of Action and Preclinical Profile

This compound is an aminopyridazine-based small molecule that acts as a potent ATP-competitive inhibitor of the ALK tyrosine kinase.[3][6] By binding to the ATP-binding pocket of ALK, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, thereby inhibiting tumor cell growth and inducing apoptosis.[3][4][7]

Kinase Inhibitory Activity

This compound demonstrates potent inhibition of wild-type ALK and a wide range of clinically relevant ALK resistance mutations.[8] Notably, it is significantly more potent than crizotinib.[6] Its inhibitory activity extends to other kinases, including ROS1 and MET.[9]

Table 1: this compound Kinase and Cellular Inhibitory Activity

| Target/Cell Line | IC50 (nM) | Notes |

| Kinases | ||

| Wild-type ALK | <0.4[10] | |

| ALK F1174 mutant | <0.4 | |

| ALK C1156Y mutant | <0.4 | Crizotinib resistance mutation |

| ALK L1196M mutant | <0.4 | Crizotinib resistance mutation |

| ALK S1206R mutant | <0.4 | |

| ALK T1151 mutant | <0.4 | |

| ALK G1202R mutant | 3.8 | A common resistance mutation to first and second-generation ALK inhibitors |

| MET | 0.74[10] | |

| TPM3-TRKA | <1[8] | |

| TRKC | <1[8] | |

| GOPC-ROS1 | <1[8] | |

| EphA2 | 1-10[8] | |

| EphA1 | 1-10[8] | |

| EphB1 | 1-10[8] | |

| Cell Lines | ||

| H3122 (EML4-ALK E13;A20) | 15[10] | ALK-positive NSCLC cell line |

| H2228 (EML4-ALK E6a/b;A20) | 45[10] | ALK-positive NSCLC cell line |

| SUDHL-1 (NPM-ALK) | 9[10] | Anaplastic large-cell lymphoma cell line |

| SY5Y (ALK F1174L) | 68[10] | Neuroblastoma cell line |

| MKN-45 (c-MET amplified) | 156[10] | Gastric carcinoma cell line |

In Vivo Antitumor Activity

In preclinical xenograft models using the H3122 ALK-positive NSCLC cell line, this compound demonstrated significant tumor growth inhibition.[2][6] These studies also established a favorable pharmacokinetic and safety profile, supporting its advancement into clinical trials.[6]

Clinical Development of this compound

The clinical development of this compound has progressed through rigorous Phase I, II, and III trials, ultimately leading to its approval for the first-line treatment of ALK-positive NSCLC.[2][11]

Phase I/II Studies

A first-in-human, multicenter Phase I/II study (eXalt2, NCT01625234) established the safety, recommended Phase II dose (RP2D), and preliminary efficacy of this compound in patients with advanced solid tumors, with an expansion cohort for ALK-positive NSCLC.[7]

-

Dose Escalation and RP2D : The dose was escalated from 25 mg to 250 mg once daily. The RP2D was determined to be 225 mg once daily based on the safety and tolerability profile, with rash being the most common dose-limiting toxicity.[12]

-

Pharmacokinetics : this compound exhibited moderate absorption and slow elimination. The mean Cmax and AUC increased with dose, and a steady state was reached within 15 days.[12]

-

Efficacy : this compound demonstrated promising antitumor activity in both ALK TKI-naïve and previously treated patients, including those with CNS metastases.

Table 2: Key Pharmacokinetic Parameters of this compound (225 mg)

| Parameter | Value |

| Tmax (median) | 3.00-4.00 hours |

| T1/2 (mean) | 21.0-30.2 hours |

| Apparent Volume of Distribution | 1,720 L[5] |

| Plasma Protein Binding | 91.6%[5] |

| Metabolism | Predominantly via CYP3A4[5] |

Table 3: Efficacy Results from the Phase I/II Study (eXalt2)

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| ALK-positive (evaluable, ≥200 mg) | 60% | 9.2 months |

| ALK TKI-naïve | 80% | 26.2 months |

| Prior Crizotinib Only | 69% | 9.0 months |

| Intracranial RR (patients with measurable brain metastases) | 64% | Not Reported |

Phase III eXalt3 Trial

The eXalt3 trial (NCT02767804) was a randomized, open-label, multicenter Phase III study comparing the efficacy and safety of this compound versus crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.[6][11] The trial met its primary endpoint, demonstrating the superiority of this compound over crizotinib.[11]

Table 4: Efficacy Results from the Phase III eXalt3 Trial

| Outcome | This compound (n=143) | Crizotinib (n=147) | Hazard Ratio (95% CI); p-value |

| Median PFS (Blinded Independent Central Review) | 25.8 months[11] | 12.7 months[11] | 0.56 (0.40, 0.79); p=0.0007[11] |

| Overall Survival (OS) | Not statistically significant difference[11] | Not statistically significant difference[11] | 0.88 (0.63, 1.23); p=0.4570[11] |

| Overall Response Rate (ORR) | 74% | 67% | |

| Intracranial Response Rate (patients with baseline brain metastases) | 64% | 21% |

Safety and Tolerability

This compound is generally well-tolerated. The most common treatment-related adverse events are rash, nausea, pruritus, vomiting, and fatigue, which are mostly mild to moderate in severity.[12]

Key Experimental Protocols

Biochemical Kinase Inhibition Assay (Reaction Biology HotSpot™ Assay)

-

Principle : A radiometric assay that directly measures the transfer of the gamma-phosphate from [γ-³³P]-ATP to a peptide or protein substrate by the kinase.

-

Protocol Outline :

-

A solution containing the specific ALK kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and any required cofactors is prepared in a reaction buffer.

-

This compound, at various concentrations, is added to the kinase-substrate mixture.

-

The enzymatic reaction is initiated by the addition of [γ-³³P]-ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]-ATP using a P81 phosphocellulose filter-binding method.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay

-

Principle : To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Protocol Outline :

-

ALK-positive human cancer cell lines (e.g., H3122, H2228) are seeded in 96-well plates at a density of 4,000-25,000 cells per well and allowed to adhere overnight.[8]

-

Cells are treated with a range of concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for 72 hours.

-

Cell viability is assessed using a reagent such as CellTiter-Blue™, which measures the metabolic activity of viable cells.

-

Fluorescence is measured using a spectrophotometer.

-

IC50 values are calculated by normalizing the fluorescence of treated cells to that of vehicle-treated controls and fitting the data to a non-linear regression model.

-

In Vivo Tumor Xenograft Model

-

Principle : To evaluate the antitumor efficacy of this compound in a living organism.

-

Protocol Outline :

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human ALK-positive NSCLC cells (e.g., H3122).

-

Tumors are allowed to grow to a specified average volume (e.g., 450 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

The antitumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

-

Visualizing the Science of this compound

ALK Signaling Pathway and this compound Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

This compound Discovery and Development Workflow

Caption: Key milestones in the discovery and development of this compound.

Conclusion

This compound represents a significant advancement in the treatment of ALK-positive NSCLC. Its rational design has resulted in a potent ALK inhibitor with a broad spectrum of activity against resistance mutations and demonstrated superiority over the first-generation inhibitor crizotinib in the first-line setting. The comprehensive preclinical and clinical data summarized in this guide underscore the successful translation of a targeted therapeutic from initial discovery to a valuable clinical option for patients. The detailed experimental methodologies provided herein offer a resource for researchers in the ongoing development of novel anticancer agents.

References

- 1. promega.com.cn [promega.com.cn]

- 2. youtube.com [youtube.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diagnostic Assays for Identification of Anaplastic Lymphoma Kinase–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors: Guideline from the College of American Pathologists, International Association for the Study of Lung Cancer, and Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ensartinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensartinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of this compound. Additionally, it includes key experimental data, detailed protocols for relevant assays, and a visualization of its mechanism of action through the ALK signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide, is a complex small molecule with the chemical formula C₂₆H₂₇Cl₂FN₆O₃.[3] Its structure is characterized by a central pyridazine carboxamide core, a chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group, and a substituted phenyl ring bearing a (3R,5S)-3,5-dimethylpiperazine-1-carbonyl moiety.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₇Cl₂FN₆O₃ | [3] |

| Molecular Weight | 561.44 g/mol | [4] |

| CAS Number | 1370651-20-9 | [4] |

| Appearance | Solid | [5] |

| Solubility | Insoluble in water. Soluble in DMSO and Ethanol. | [6] |

| SMILES | C--INVALID-LINK--N--INVALID-LINK--C3">C@@HC4=C(Cl)C(F)=CC=C4Cl | |

| InChI | InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 |

Synthesis Pathway

The synthesis of this compound can be accomplished through a multi-step process, which can be broadly divided into the preparation of three key intermediates followed by their coupling and final deprotection.

Diagram of this compound Synthesis Pathway

Caption: Overall synthetic route for this compound dihydrochloride.

Detailed Experimental Protocol for Synthesis

The synthesis of this compound dihydrochloride is a three-step process involving the preparation of key intermediates: this compound Amino Pyridazine and this compound Carboxylic Acid, followed by their coupling and salt formation.[7]

Step 1: Preparation of this compound Amino Pyridazine

-

Amination of Dichloropyridazine: Dichloropyridazine is treated with ammonium hydroxide in a nucleophilic aromatic substitution (SNAr) reaction to yield the corresponding amino-pyridazine in approximately 82% yield.[7]

-

Dihalogenation: The resulting amino-pyridazine undergoes bromination under basic conditions to afford the dihalogenated pyridazine building block. This step proceeds with a reported yield of 35%.[7]

Step 2: Preparation of this compound Carboxylic Acid

-

Resolution of Benzylic Alcohol: A racemic mixture of the benzylic alcohol is resolved using N-Boc-D-proline via standard esterification conditions to provide the desired chiral alcohol with a 51% yield.[7]

-

Ether Formation: The resolved alcohol is then reacted with the dihalogenated pyridazine from Step 1 in the presence of sodium hydride in tetrahydrofuran (THF). This substitution reaction yields the chiral ether intermediate in 38% yield.[7]

-

Protection and Carbonylation: The amino group of the ether intermediate is protected with a di-tert-butyl dicarbonate (Boc) group. This is followed by a metal-catalyzed carbonylative insertion in ethanol to form an ester.[7]

-

Saponification: The ester is then saponified to yield the corresponding carboxylic acid intermediate.[7]

Step 3: Final Assembly and Salt Formation

-

Amide Formation and Reduction: A piperazine derivative is first coupled with a suitable carboxylic acid to form an amide. The resulting amide is then Boc-protected, and a nitro group is reduced to an aniline.[7]

-

Final Coupling: The aniline intermediate is then coupled with the carboxylic acid prepared in Step 2.[7]

-

Deprotection and Salt Formation: The final coupled product is treated with isopropanolic hydrochloric acid to remove the Boc protecting groups and to form the dihydrochloride salt of this compound.[7]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the anaplastic lymphoma kinase (ALK) protein and its various mutated forms.[8] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, which produces a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cancer cell proliferation and survival.[9][10] this compound binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[10]

Diagram of this compound's Effect on the ALK Signaling Pathway

References

- 1. Development of HPLC-MS/MS assay for quantitation of this compound in human plasma and its application to a pharmacokinetics study in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of anaplastic lymphoma kinase-positive locally advanced or metastatic patients with lung squamous or adenosquamous carcinoma: A real-world, retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. 1370651-20-9|6-Amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-((3R,5S)-3,5-dimethylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide|BLD Pharm [bldpharm.com]

- 6. newapitechnologies.com [newapitechnologies.com]

- 7. Synthesis of this compound Dihydrochloride_Chemicalbook [chemicalbook.com]

- 8. This compound (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xcovery.com [xcovery.com]

- 10. m.youtube.com [m.youtube.com]

Preclinical Pharmacokinetics and Pharmacodynamics of Ensartinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its design aims to overcome resistance mechanisms to first-generation inhibitors like crizotinib and to improve central nervous system (CNS) penetration.[3][4] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data and experimental methodologies.

Pharmacodynamics

Mechanism of Action

This compound is an aminopyridazine-based small molecule that competitively binds to the ATP-binding site of the ALK tyrosine kinase domain.[5] This inhibition prevents the phosphorylation and subsequent activation of ALK, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[5][6] By halting these proliferative signals, this compound induces apoptosis and reduces tumor cell growth.[6][7] Beyond wild-type ALK, this compound demonstrates potent activity against a wide range of ALK fusion proteins and resistance mutations.[2][3] It also exhibits inhibitory activity against other tyrosine kinases, including ROS1, MET, ABL1, and EphA2.[5][8][9]

ALK Signaling Pathway Inhibition by this compound

The following diagram illustrates the ALK signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against wild-type ALK, various ALK mutations known to confer resistance to crizotinib, and other oncogenic kinases.[3][4] It is reportedly 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines.[4][9]

| Target | IC50 (nmol/L) | Cell Line/Assay |

| ALK (Wild-Type) | <0.4[3] | Biochemical Kinase Assay |

| ALK Mutants | ||

| F1174 | <0.4[3] | Biochemical Kinase Assay |

| C1156Y | <0.4[3] | Biochemical Kinase Assay |

| L1196M | <0.4[3] | Biochemical Kinase Assay |

| S1206R | <0.4[3] | Biochemical Kinase Assay |

| T1151 | <0.4[3] | Biochemical Kinase Assay |

| G1202R | 3.8[3] | Biochemical Kinase Assay |

| Other Kinases | ||

| TPM3-TRKA | <1[3] | Biochemical Kinase Assay |

| TRKC | <1[3] | Biochemical Kinase Assay |

| GOPC-ROS1 | <1[3] | Biochemical Kinase Assay |

| MET | 1.8[8] | Biochemical Kinase Assay |

| Cell Lines | ||

| MKN-45 (c-MET expanded) | 156[8] | Cell Proliferation Assay |

Table 1: In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy

Preclinical studies in animal models have confirmed the anti-tumor activity of this compound. In xenograft models using H3122 lung cancer cells, which harbor the EML4-ALK fusion, this compound demonstrated potent and dose-dependent tumor growth inhibition.[2][3] Furthermore, in animal studies, the brain concentration of this compound at a therapeutic dose was found to be four times higher than the IC50 required for the growth inhibition of ALK-positive cells in vitro.[10] this compound was also significantly more effective than crizotinib at inhibiting the intracranial growth of the SH-SY5Y neuroblastoma model, which harbors the F1174L ALK mutation.[10]

Pharmacokinetics

Preclinical pharmacokinetic data for this compound is supported by extensive human clinical trial data, which provides a robust understanding of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Preclinical and Clinical Pharmacokinetic Parameters

| Parameter | Value | Species/Study Type |

| Absorption | ||

| Tmax (median) | 3.0 - 4.0 h[11] | Human, Phase 1 |

| Effect of Food | No clinically significant differences[7] | Human |

| Distribution | ||

| Apparent Volume of Distribution (Vd/F) | 1,720 L[7] | Human |

| Plasma Protein Binding | 91.6%[7] | Human |

| Brain Penetration | Demonstrated in mouse models[10] | Mouse |

| Metabolism | ||

| Primary Pathway | Predominantly metabolized by CYP3A[7] | In Vitro / Human |

| Excretion | ||

| Total Recovery (radiolabeled dose) | ~101% (91% feces, 10% urine)[12] | Human |

| Unchanged in Feces | 38%[7][12] | Human |

| Unchanged in Urine | 4.4%[7] | Human |

| Elimination | ||

| Half-life (t1/2) | ~30 hours (steady-state)[7] | Human |

Table 2: Summary of this compound Pharmacokinetic Parameters.

Metabolism and Drug-Drug Interactions

This compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[7][13] In vitro studies have shown that this compound is a time-dependent inhibitor of CYP3A, suggesting a potential for drug-drug interactions when co-administered with CYP3A substrates.[14] Additionally, this compound has been identified as a potent inhibitor of the drug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which may modulate multidrug resistance and lead to clinically relevant pharmacokinetic interactions.[15]

ADME Process Overview

The following diagram provides a high-level overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) process for this compound.

Caption: Overview of this compound's ADME (Absorption, Distribution, Metabolism, Excretion).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols used in the evaluation of this compound.

Biochemical Kinase Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Methodology:

-

Recombinant wild-type and mutant ALK kinases are incubated with a specific substrate peptide and ATP.

-

This compound is added in a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

-

Inhibition curves are generated by plotting the percentage of kinase activity against the logarithm of the this compound concentration.

-

IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the growth of cancer cell lines.

-

Methodology:

-

ALK-positive and control cancer cell lines (e.g., H3122) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

-

The results are expressed as a percentage of the vehicle-treated control.

-

IC50 values are determined by plotting cell viability against the drug concentration and fitting the data to a dose-response model.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human ALK-positive cancer cells (e.g., H3122).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

-

Efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the control group.

-

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapy like this compound.

Caption: Preclinical development workflow for a targeted cancer therapy.

Conclusion

The preclinical data for this compound reveal a potent and selective ALK inhibitor with significant activity against both wild-type and resistant ALK mutations. Its favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, supports its clinical development. The in vitro and in vivo studies provide a strong rationale for its efficacy in ALK-positive NSCLC, which has been confirmed in subsequent clinical trials. Understanding these foundational preclinical characteristics is essential for researchers and clinicians working to optimize its use and develop next-generation targeted therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oncodaily.com [oncodaily.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Abstract CT151: CNS activity of this compound in ALK-positive non-small cell lung cancer patients | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 11. This compound in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass balance, metabolic disposition, and pharmacokinetics of [14C]this compound, a novel potent anaplastic lymphoma kinase (ALK) inhibitor, in healthy subjects following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound (X-396) Effectively Modulates Pharmacokinetic Resistance Mediated by ABCB1 and ABCG2 Drug Efflux Transporters and CYP3A4 Biotransformation Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Ensartinib: A Comprehensive Technical Guide to its Target Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensartinib (X-396) is a potent and selective next-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) recently approved for the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] This technical guide provides an in-depth analysis of this compound's target profile, mechanism of action, and known off-target effects. Detailed experimental methodologies for key assays are provided, along with a comparative analysis of its potency and selectivity against other approved ALK inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[4] this compound is an aminopyridazine-based small molecule designed to potently inhibit ALK and overcome resistance mechanisms observed with first-generation inhibitors like crizotinib.[5][6] It has demonstrated superior efficacy compared to crizotinib in clinical trials, particularly in patients with brain metastases, owing to its ability to penetrate the blood-brain barrier.[6][7] Understanding the complete target profile and potential off-target activities of this compound is crucial for optimizing its clinical application and anticipating potential adverse effects.

On-Target Profile: Anaplastic Lymphoma Kinase (ALK)

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[6] In ALK-rearranged NSCLC, the resulting fusion protein is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS-MEK-ERK and PI3K-AKT pathways.[4][6] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and subsequent activation, thereby inhibiting downstream signaling and inducing apoptosis in ALK-dependent tumor cells.[6]

Figure 1: this compound Mechanism of Action in ALK-Positive NSCLC.

Potency Against Wild-Type and Mutant ALK

This compound demonstrates potent inhibitory activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations. This includes mutations that confer resistance to first and second-generation ALK inhibitors.[4][8]

| Target | This compound IC₅₀ (nM) |

| Wild-Type ALK | <0.4 |

| ALK Mutants | |

| L1196M (Gatekeeper) | <0.4 |

| C1156Y | <0.4 |

| F1174 | <0.4 |

| S1206R | <0.4 |

| T1151 | <0.4 |

| G1202R | 3.8 |

| Table 1: this compound Inhibitory Potency (IC₅₀) Against Wild-Type and Mutant ALK. Data compiled from in vitro biochemical assays.[4][8] |

Off-Target Profile and Selectivity

While highly potent against ALK, this compound exhibits activity against a limited number of other kinases, which constitutes its off-target profile. Understanding this profile is essential for predicting potential side effects and exploring possible therapeutic applications in other cancers.

Known Off-Target Kinases

Biochemical screening has identified several other kinases that are inhibited by this compound, generally at concentrations higher than those required for ALK inhibition.

| Off-Target Kinase | This compound IC₅₀ (nM) |

| MET | 0.74 |

| ROS1 | <1 |

| TRKA (TPM3-TRKA) | <1 |

| TRKC | <1 |

| EphA1 | 1-10 |

| EphA2 | 1-10 |

| EphB1 | 1-10 |

| Table 2: this compound Inhibitory Potency (IC₅₀) Against Known Off-Target Kinases. Data from biochemical assays.[4][8] |

Comparative Selectivity Profile

A comparative analysis of the inhibitory activity of this compound and other approved ALK inhibitors against a selection of key on- and off-targets highlights differences in their selectivity profiles.

| Kinase | This compound IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Ceritinib IC₅₀ (nM) | Alectinib IC₅₀ (nM) | Brigatinib IC₅₀ (nM) | Lorlatinib IC₅₀ (nM) |

| ALK | <0.4 | ~20-50 | 0.2 | 1.9 | 0.6 | 1.2 |

| MET | 0.74 | ~5-10 | >1000 | >1000 | >1000 | >1000 |

| ROS1 | <1 | ~1.7 | ~25 | >1000 | 1.9 | ~7 |

| IGF-1R | - | ~100 | 8 | >1000 | ~100 | - |

| InsR | - | - | 7 | - | ~160 | - |

| FLT3 | - | - | 60 | - | 2.1 | - |

| Table 3: Comparative IC₅₀ Values of ALK Inhibitors Against a Panel of Kinases. Data compiled from multiple sources. Note: Assay conditions may vary between studies.[9][10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target and off-target profile of kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the affinity of a compound for a kinase.

Figure 2: Workflow for LanthaScreen™ Kinase Binding Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 3X serial dilution of the test compound (e.g., this compound) in the assay buffer.

-

Prepare a 3X mixture of the target kinase and a Europium (Eu)-labeled anti-tag antibody in the assay buffer.

-

Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

-

-

Assay Assembly (384-well plate):

-

Add 5 µL of the 3X compound dilution to the appropriate wells.

-

Add 5 µL of the 3X kinase/Eu-antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

-

Incubation and Detection:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the Eu donor and Alexa Fluor™ 647 acceptor wavelengths.

-

-

Data Analysis:

-

The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

-

IC₅₀ values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a compound.

Methodology:

-

Cell Seeding:

-

Seed cancer cell lines (e.g., NCI-H3122, an ALK-positive NSCLC line) in a 96-well, opaque-walled plate at a predetermined density to ensure logarithmic growth during the assay.

-

Incubate the plate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) in the cell culture medium.

-

Add the compound dilutions to the wells and incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

-

IC₅₀ values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H3122) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the test compound (this compound) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

-

Efficacy Assessment:

-

Measure tumor volumes and body weights regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.

-

Clinical Manifestations of Off-Target Effects: Adverse Events

The clinical safety profile of this compound provides insights into its potential off-target effects in humans. The most common treatment-related adverse events (TRAEs) observed in clinical trials are summarized below.

| Adverse Event | Any Grade (%) | Grade 3-4 (%) |

| Rash | 56-68 | 11-15 |

| Nausea | 36 | <5 |

| Pruritus (Itching) | 28 | <5 |

| Vomiting | 26 | <5 |

| Fatigue | 22 | <5 |

| Musculoskeletal Pain | 36 | 1.4 |

| Constipation | 31 | 0 |

| Cough | 31 | 0.7 |

| Edema | 21 | <1 |

| Elevated ALT/AST | 38-48 | <13 |

| Table 4: Common Treatment-Related Adverse Events with this compound. Data compiled from Phase I/II and Phase III clinical trials.[12][13][14] |

The high incidence of rash is a notable feature of this compound's safety profile and may be related to its off-target activity or its accumulation in the skin.[7]

Discussion and Conclusion

This compound is a highly potent ALK inhibitor with a well-defined on-target mechanism of action. Its superior efficacy against both wild-type and a broad range of mutant ALK variants, coupled with its ability to penetrate the central nervous system, establishes it as a valuable therapeutic option for ALK-positive NSCLC.

The off-target profile of this compound is characterized by inhibitory activity against a small number of other kinases, most notably MET and ROS1. While this polypharmacology could contribute to its anti-tumor activity in certain contexts, it may also be responsible for some of the observed adverse events. The distinct safety profile of this compound, particularly the high incidence of rash, differentiates it from other ALK inhibitors and warrants further investigation into the underlying mechanisms.

This technical guide provides a comprehensive overview of the target and off-target profile of this compound, supported by detailed experimental protocols and comparative data. This information is intended to aid researchers and clinicians in better understanding the molecular pharmacology of this important new therapeutic agent.

Figure 3: Logical Relationship of this compound's On- and Off-Target Effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brigatinib: A Review in ALK-Inhibitor Naïve Advanced ALK-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. onclive.com [onclive.com]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ensartinib's In Vitro Potency Against ALK Fusion Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of Ensartinib, a novel and potent anaplastic lymphoma kinase (ALK) inhibitor, against various ALK fusion proteins. This document summarizes key quantitative data, details the experimental protocols used for potency assessment, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and ALK Fusions

Chromosomal rearrangements involving the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[1] These rearrangements lead to the expression of fusion proteins, most commonly EML4-ALK, which exhibit constitutive kinase activity. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT.[1][2]

This compound (X-396) is a small molecule tyrosine kinase inhibitor (TKI) designed to target the ATP-binding site of the ALK kinase domain.[1] By competitively inhibiting ATP binding, this compound effectively blocks the phosphorylation and activation of ALK and its downstream signaling cascades, leading to the suppression of tumor cell growth and induction of apoptosis.[1][2] A key advantage of this compound is its demonstrated potency against a spectrum of ALK mutations, including those that confer resistance to first-generation ALK inhibitors.[1]

Quantitative Assessment of In Vitro Potency

The in vitro potency of this compound has been rigorously evaluated using biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against wild-type ALK and various clinically relevant ALK fusion protein mutants.

Table 1: Biochemical IC50 Values of this compound Against ALK Variants

Biochemical assays measure the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinase domains.

| ALK Variant | IC50 (nM) | Reference |

| Wild-Type | <0.4 | [1] |

| C1156Y | <0.4 | [1] |

| F1174 | <0.4 | [1] |

| L1196M | <0.4 | [1] |

| S1206R | <0.4 | [1] |

| T1151 | <0.4 | [1] |

| G1202R | 3.8 | [1] |

Data from biochemical kinase activity assays performed by Reaction Biology Corporation.[1]

Table 2: Cell-Based IC50 Values of this compound

Cell-based assays assess the ability of this compound to inhibit the proliferation of cancer cell lines harboring specific ALK fusions.

| Cell Line | ALK Fusion Variant | IC50 (nM) | Notes |

| H3122 | EML4-ALK E13;A20 | Potent Antitumor Activity | This compound is 10-fold more potent than crizotinib in ALK-positive lung cancer cell lines.[1] |

| STRN-ALK Fusion | STRN-ALK | Not specified | A patient with STRN-ALK fusion showed a positive response to this compound.[3] |

| SQSTM1-ALK Fusion | SQSTM1-ALK | Not specified | A patient with a rare SQSTM1-ALK fusion had a partial response to this compound.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro potency data. This section outlines the protocols for the key experiments cited.

Biochemical Kinase Assay: Reaction Biology HotSpot™ Assay

This radioactive assay directly measures the enzymatic activity of the ALK kinase and its inhibition by this compound. The protocol is based on the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

Materials:

-

Recombinant ALK kinase (wild-type or mutant variants)

-

Base reaction buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.[5]

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

[γ-³³P]ATP

-

This compound (or other test compounds) dissolved in 100% DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash buffer

Procedure: [5]

-

Substrate Preparation: Prepare the substrate in a freshly made base reaction buffer.

-

Cofactor Addition: Add any required cofactors to the substrate solution.

-

Kinase Addition: Add the specified ALK kinase to the substrate solution and mix gently.

-

Compound Delivery: Dispense the test compound (this compound) in 100% DMSO into the kinase reaction mixture using acoustic technology. Incubate for 20 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.

-

Detection: Stop the reaction and spot the mixture onto P81 filter paper. Wash the filters with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay determines the effect of this compound on the viability and proliferation of ALK-positive cancer cell lines.

Materials:

-

ALK-positive human cancer cell lines (e.g., H3122)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the ALK-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes described in this guide.

ALK Fusion Protein Signaling Pathways

This diagram depicts the major downstream signaling cascades activated by oncogenic ALK fusion proteins.

References

- 1. This compound (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Case Report: this compound for gastric epithelioid inflammatory myofibrosarcoma with STRN-ALK fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Case report: Treatment with this compound shows good response to SQSTM1-ALK fusion in lung adenocarcinoma [frontiersin.org]

- 5. reactionbiology.com [reactionbiology.com]

Determining Ensartinib's Kinase Inhibitory Potency: A Technical Guide to Biochemical Assays

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical assays used to determine the kinase inhibitory activity of Ensartinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details the quantitative inhibitory data of this compound against a panel of kinases, outlines the experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against wild-type ALK and a range of clinically relevant ALK resistance mutations. Furthermore, it exhibits activity against other oncogenic kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) | Reference |

| Primary Target: ALK & Variants | ||

| ALK (wild-type) | <0.4 | [1][2] |

| ALK F1174L | <0.4 | [1][2] |

| ALK C1156Y | <0.4 | [1][2] |

| ALK L1196M | <0.4 | [1] |

| ALK S1206R | <0.4 | [1] |

| ALK T1151 | <0.4 | [1] |

| ALK G1202R | 3.8 | [1] |

| Other Kinases | ||

| c-MET | 1.8 | [3] |

| GOPC-ROS1 | <1 | [1] |

| TPM3-TRKA | <1 | [1] |

| TRKC | <1 | [1] |

| EphA1 | 1-10 | [1] |

| EphA2 | 1-10 | [1] |

| EphB1 | 1-10 | [1] |

| ABL | Activity noted | [4] |

| Axl | Activity noted | [4] |

| LTK | Activity noted | [4] |

| SLK | Activity noted | [4] |

Core Signaling Pathway Affected by this compound

This compound's primary mechanism of action is the inhibition of the ALK receptor tyrosine kinase. In many cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of oncogenic ALK fusion proteins. These fusion proteins are constitutively active, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and the subsequent activation of key signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[5][6][7][8]

Experimental Protocols for Kinase Inhibition Assays

The determination of this compound's IC50 values typically involves radiometric or fluorescence-based biochemical assays. Below are detailed, representative protocols for these methodologies.

Radiometric Kinase Assay (Filter-Binding Method)

This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a kinase-specific substrate. This method is considered a gold standard for its direct measurement of enzymatic activity.[9][10][11]

Materials:

-

Recombinant human ALK enzyme

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]-ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

Phosphocellulose filter plates (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control (vehicle).

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the ALK enzyme, and the peptide substrate.

-

Reaction Initiation: In a 96-well plate, add the diluted this compound or vehicle control. Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding a mixture of [γ-³³P]-ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for ALK.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Substrate Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixtures to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will not.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common non-radiometric alternative for measuring kinase activity. They rely on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.[12][13][14]

Materials:

-

Recombinant human ALK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Kinase reaction buffer

-

This compound stock solution (in DMSO)

-

Stop/Detection buffer (e.g., TRIS-based buffer containing EDTA to stop the reaction, and a FRET donor and acceptor)

-

Europium-labeled anti-phosphotyrosine antibody (FRET donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) (FRET acceptor)

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound as described for the radiometric assay.

-

Kinase Reaction: In a microplate, combine the diluted this compound or vehicle control, ALK enzyme, biotinylated peptide substrate, and ATP in the kinase reaction buffer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the kinase reaction by adding the Stop/Detection buffer containing EDTA. Add the Europium-labeled anti-phosphotyrosine antibody and the Streptavidin-APC.

-

FRET Incubation: Incubate the plate for an additional period (e.g., 60 minutes) in the dark to allow for the binding of the detection reagents.

-

Detection: Read the plate using a TR-FRET microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each this compound concentration and determine the IC50 value as described previously.

General Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a target kinase.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. First case report of this compound in a patient with metastatic ALK rearranged lung cancer with ALK I1171N mutation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Ensartinib: A Technical Overview

Introduction

Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Early-phase clinical trials have been crucial in establishing its safety, pharmacokinetics, and preliminary efficacy, paving the way for later-stage studies and regulatory approval. This technical guide provides an in-depth summary of the key findings from the first-in-human Phase I/II clinical trial of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action and Signaling Pathway

This compound primarily functions by competitively inhibiting the ATP-binding site of the ALK tyrosine kinase domain. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein with constitutively active ALK kinase activity. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways, principally the PI3K/AKT and RAS/RAF/MEK/ERK cascades. By blocking ALK phosphorylation, this compound effectively halts these oncogenic signals, leading to reduced tumor cell growth and apoptosis.[2] Notably, this compound has demonstrated potency against a wide spectrum of ALK mutations that confer resistance to first-generation inhibitors like crizotinib.[3] Beyond ALK, this compound also shows inhibitory activity against other tyrosine kinases such as ROS1, MET, ABL1, and EphA2.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the first-in-human Phase I/II multicenter study (NCT01625234), which included a dose-escalation phase with patients having advanced solid tumors and a dose-expansion phase focused on patients with ALK-positive NSCLC.[1]

Table 1: Efficacy of this compound in ALK-Positive NSCLC (at doses ≥200 mg)

| Patient Population | Number of Patients (evaluable) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| Overall | 60 | 60% | 9.2 |

| ALK TKI-naïve | Not Specified | 80% | 26.2 |

| Prior Crizotinib only | Not Specified | 69% | 9.0 |

| Intracranial Response (patients with measurable brain metastases) | Not Specified | 64% | Not Reported |

| Data sourced from Horn L, et al. Clin Cancer Res. 2018.[1] |

Table 2: Safety Profile of this compound (All Treated Patients, N=97)

| Adverse Event (Treatment-Related) | Any Grade | Grade 3-4 |

| Rash | 56% | Primarily rash and pruritus (Overall Grade 3-4 toxicity: 23%) |

| Nausea | 36% | |

| Pruritus | 28% | |

| Vomiting | 26% | |

| Fatigue | 22% | |

| Data sourced from Horn L, et al. Clin Cancer Res. 2018.[1] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition |

| Recommended Phase II Dose (RP2D) | 225 mg once daily | Determined based on rash frequency at 250 mg without improved activity.[1] |

| Mean Cmax | 185 ng/mL | Following a single 200 mg oral dose in healthy subjects.[5] |

| Median Tmax | 3.25 hours | Following a single 200 mg oral dose in healthy subjects.[5] |

| Mean AUC0-∞ | 3827 h*ng/mL | Following a single 200 mg oral dose in healthy subjects.[5] |

| Mean T1/2 (half-life) | 18.3 hours | Following a single 200 mg oral dose in healthy subjects.[5] |

| Data for Cmax, Tmax, AUC, and T1/2 are from a study in healthy subjects, which provides a baseline for the drug's pharmacokinetic profile.[5] |

Experimental Protocols

Biochemical Kinase Activity and Selectivity Assays

-

Provider: Biochemical assays were conducted by Reaction Biology Corporation.[6]

-

Methodology: While specific proprietary details are not fully disclosed, Reaction Biology Corporation utilizes radiometric assays, such as the HotSpot™ platform, which are considered the gold standard for directly measuring enzyme activity.[7][8] These assays typically involve:

-

Reaction Mixture: A buffer system containing the kinase (e.g., wild-type or mutant ALK), a substrate (protein or peptide), and ATP.[9]

-

Radiolabeling: ATP is radiolabeled, commonly with 33P ([33P]-ATP).[9]

-

Incubation: The kinase, substrate, and this compound (at various concentrations) are incubated together. The reaction is initiated by the addition of [33P]-ATP.[9]

-

Detection: After incubation, the radioactivity incorporated into the substrate is measured using a filter-binding method and scintillation counting.[9]

-

Analysis: The inhibitory activity of this compound is determined by quantifying the reduction in substrate phosphorylation compared to a control without the inhibitor. This is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

-

-

Panel: this compound was tested against wild-type ALK and 17 ALK variants. It was also profiled against a broader panel of kinases to determine its selectivity.[1]

Phase I/II Clinical Trial (NCT01625234) Design and Methodology

This was a first-in-human, open-label, multicenter study to evaluate the safety, tolerability, MTD, and RP2D of this compound, as well as its preliminary antitumor activity and pharmacokinetics.[6][10]

-

Patient Eligibility:

-

Study Design and Treatment: The study consisted of two main parts: a dose-escalation phase and a dose-expansion phase.[6]

Figure 2: Phase I/II Clinical Trial Workflow -

Dose Escalation:

-

An accelerated titration design was used initially, starting at 25 mg once daily. The dose was doubled in subsequent cohorts until a drug-related Grade ≥2 adverse event (AE) was observed.[6]

-

The design then switched to a standard 3+3 format to further escalate the dose and determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[6]

-

Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.[4]

-

-

Dose Expansion:

-

Once the RP2D was established at 225 mg once daily, additional patients with ALK-positive NSCLC were enrolled to further evaluate safety and antitumor activity.[6]

-

-

Tumor Response Assessment:

-

Systemic disease was assessed by the investigator approximately every 8 weeks using imaging (CT and/or MRI).[6]

-

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[6]

-

Brain imaging was required for patients with known or suspected brain metastases, and CNS response was also evaluated based on RECIST criteria, with some modifications.[6]

-

Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected from patients at various time points after drug administration to determine the plasma concentration of this compound over time.[5]

-

Analytical Method: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in human plasma.[11]

-

Sample Preparation: Plasma samples were prepared using liquid-liquid extraction.[11]

-

Chromatography: Separation was achieved on a Phenomenex, Luna phenyl-hexyl column (50 × 2.0 mm, 5 μm).[11]

-

Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization in positive-ion mode. Multiple reaction monitoring (MRM) was used to monitor the specific ion transitions for this compound (m/z 561.3 → 257.1) and an internal standard.[11]

-

-

Parameter Calculation: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life), using non-compartmental analysis.[5]

Conclusion

The early-phase clinical trials of this compound successfully established a favorable safety profile and demonstrated significant anti-tumor activity in patients with ALK-positive NSCLC, including those with brain metastases and those who had previously been treated with other ALK inhibitors.[1] The recommended Phase II dose was determined to be 225 mg once daily.[1] The robust data generated from these initial studies, supported by detailed preclinical and pharmacokinetic analyses, provided a strong foundation for the subsequent Phase III trials that have confirmed its superiority over crizotinib in the first-line setting.[12] This technical summary provides a comprehensive overview of the foundational data that has defined the clinical potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound (X-396): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]

- 4. This compound in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass balance, metabolic disposition, and pharmacokinetics of [14C]this compound, a novel potent anaplastic lymphoma kinase (ALK) inhibitor, in healthy subjects following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Development of HPLC-MS/MS assay for quantitation of this compound in human plasma and its application to a pharmacokinetics study in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. icm.unicancer.fr [icm.unicancer.fr]

Molecular Blueprint: A Technical Guide to the Interaction of Ensartinib with the ALK Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular modeling of Ensartinib's binding to the Anaplastic Lymphoma Kinase (ALK) domain. This compound is a potent and selective second-generation tyrosine kinase inhibitor (TKI) developed to treat ALK-positive non-small cell lung cancer (NSCLC). Understanding its interaction at a molecular level is critical for comprehending its efficacy, particularly against mutations that confer resistance to earlier-generation inhibitors.

Executive Summary

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC cases.[1][2] The resulting fusion proteins, most commonly EML4-ALK, lead to constitutive activation of the ALK kinase domain, which promotes uncontrolled cell proliferation and survival through various downstream signaling pathways.[2] this compound functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of signaling cascades.[3] A key advantage of this compound is its potent activity against a spectrum of ALK mutations that confer resistance to first-generation inhibitors like crizotinib.[4][5] This guide details the quantitative binding data, the experimental and computational protocols used to elucidate this interaction, and the signaling context in which this compound operates.

Quantitative Data: Binding Affinity and Clinical Efficacy

The potency of this compound has been quantified through both biochemical assays (IC50 values) and clinical trials (response rates and survival).

Biochemical Potency Against ALK Variants

This compound demonstrates high potency against wild-type ALK and maintains strong activity against numerous crizotinib-resistant mutations. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.

| ALK Variant | This compound IC50 (nmol/L) | Notes |

| Wild-Type | <0.4 | High potency against the native enzyme.[4] |

| F1174 | <0.4 | A common resistance mutation.[3][4] |

| C1156Y | <0.4 | A crizotinib-resistant mutation.[3][4] |

| L1196M | <0.4 | The "gatekeeper" mutation conferring crizotinib resistance.[3][4] |

| S1206R | <0.4 | A crizotinib-resistant mutation.[3][4] |

| T1151 | <0.4 | A crizotinib-resistant mutation.[3][4] |

| G1202R | 3.8 | A mutation known to confer resistance to second-generation TKIs; this compound shows reduced but still potent activity.[3][4] |

Table 1: In vitro inhibitory activity of this compound against various ALK kinase domain mutations.

Clinical Efficacy in ALK-Positive NSCLC

Clinical trials have validated the potent biochemical activity of this compound, demonstrating significant anti-tumor effects in patients with ALK-positive NSCLC.

| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| All ALK+ Patients (≥200 mg dose) | 60% | 9.2 months[4] |

| ALK TKI-Naïve | 80% | 26.2 months[4][5] |

| Prior Crizotinib Only | 69% | 9.0 months[4][5] |

| Patients with Brain Metastases | 64% (Intracranial ORR) | 22.9 months[3] |

Table 2: Summary of clinical efficacy of this compound in different ALK-positive NSCLC patient populations.

Signaling Pathway and Mechanism of Action

ALK gene fusions lead to ligand-independent dimerization and constitutive activation of the kinase domain. This triggers a cascade of downstream signaling pathways crucial for cancer cell growth and survival. This compound abrogates these signals at their source.

Experimental and Computational Protocols

The characterization of this compound's binding to the ALK kinase domain involves a multi-faceted approach, combining in vitro biochemical assays, in vivo models, and in silico computational modeling.

ALK Gene Fusion Detection

Identifying patients with ALK-rearranged NSCLC is the prerequisite for TKI therapy. Several methods are employed for this diagnostic purpose.[1][6][7]

Protocol: Fluorescence In Situ Hybridization (FISH) FISH is considered a gold standard for detecting gene rearrangements.[1]

-

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of ethanol washes.

-

Pre-treatment: Slides are incubated in a pre-treatment solution (e.g., citrate buffer) at high temperature to retrieve antigens, followed by digestion with protease to allow probe penetration.

-

Probe Hybridization: A dual-color, break-apart probe set specific for the ALK gene locus on chromosome 2p23 is applied. The probes bind to sequences flanking the ALK gene. The slide is coverslipped, sealed, and incubated at 73-75°C for 5-10 minutes to denature DNA, followed by hybridization at 37°C overnight.

-

Post-Hybridization Wash: Coverslips are removed, and slides are washed in a saline-sodium citrate (SSC) buffer at 72-74°C to remove non-specifically bound probes.

-

Counterstaining & Visualization: The nuclei are counterstained with DAPI. Slides are viewed under a fluorescence microscope.

-

Interpretation: In a normal cell, the two probes produce a single, fused yellow or adjacent red/green signal. In a cell with an ALK rearrangement, the 5' (red) and 3' (green) probes are split apart, resulting in separate red and green signals. A sample is considered ALK-positive if >15% of tumor cells show split signals.

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the ALK kinase. The ADP-Glo™ Kinase Assay is a common method.[8][9]

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-